molecular formula C12H17BrN2O B7864759 (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide

Cat. No.: B7864759
M. Wt: 285.18 g/mol
InChI Key: FSQPILAXUJBECJ-NSHDSACASA-N
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Description

(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide: . This compound features a bromine atom on the benzyl group, which can influence its chemical properties and reactivity

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with (S)-2-amino-3-methylbutanoic acid and 4-bromobenzylamine.

  • Reaction Conditions: The reaction involves the formation of an amide bond through a coupling reaction, often using coupling agents like carbodiimides (e.g., DCC, EDC) or activating reagents like HATU.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes.

Chemical Reactions Analysis

(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide: can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the benzyl group can be oxidized to form a bromine oxide derivative.

  • Reduction: The amide group can be reduced to form an amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or KMnO4 are used under acidic or basic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles like sodium hydroxide or ammonia are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromine oxide derivatives.

  • Reduction Products: Amines.

  • Substitution Products: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of various chemical products, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom on the benzyl group can influence its binding affinity to enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide: can be compared with other similar compounds, such as:

  • N-(4-bromobenzyl)-3-methylbutyramide: This compound lacks the amino group, which can affect its reactivity and biological activity.

  • 2-Amino-N-(4-bromobenzyl)-butyramide: This compound has a different alkyl chain length, which can influence its properties and applications.

  • N-(4-bromobenzyl)-butyramide: This compound lacks the methyl group, which can affect its chemical behavior and biological effects.

Uniqueness: The presence of the amino group and the methyl group in This compound makes it unique compared to its analogs, providing distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-bromophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPILAXUJBECJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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